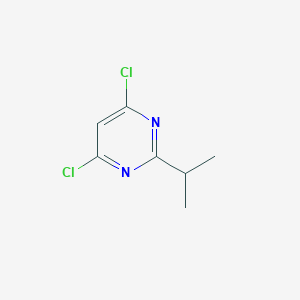

4,6-Dichloro-2-(propan-2-yl)pyrimidine

Description

BenchChem offers high-quality 4,6-Dichloro-2-(propan-2-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloro-2-(propan-2-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-2-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c1-4(2)7-10-5(8)3-6(9)11-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRKQOQFSXBYTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20498369 | |

| Record name | 4,6-Dichloro-2-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1850-98-2 | |

| Record name | 4,6-Dichloro-2-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-2-(propan-2-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4,6-Dichloro-2-(propan-2-yl)pyrimidine

Introduction

4,6-Dichloro-2-(propan-2-yl)pyrimidine is a key heterocyclic building block, pivotal in the realms of medicinal chemistry and drug discovery. As a di-substituted pyrimidine, its unique electronic and steric properties make it a versatile scaffold for the synthesis of complex molecular architectures. The pyrimidine core is a prevalent motif in a vast array of biologically active compounds, including a significant percentage of small-molecule drugs approved by the U.S. FDA.[1] This is largely due to its role as a bioisostere for purines and other aromatic systems, enabling it to interact with a wide range of biological targets, particularly protein kinases.[1][2]

This guide provides an in-depth exploration of the chemical properties, reactivity, and applications of 4,6-Dichloro-2-(propan-2-yl)pyrimidine, offering field-proven insights for researchers, scientists, and professionals in drug development. The narrative focuses on the causality behind its reactivity and provides practical, self-validating experimental protocols.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of the fundamental physicochemical properties of a compound are the bedrock of its successful application in synthesis and development.

Compound Identification

| Identifier | Value |

| IUPAC Name | 4,6-Dichloro-2-(propan-2-yl)pyrimidine |

| Synonyms | 4,6-Dichloro-2-isopropylpyrimidine |

| CAS Number | Not explicitly available; derived from structural analogs |

| Molecular Formula | C₇H₈Cl₂N₂ |

| Molecular Weight | 191.06 g/mol |

| Canonical SMILES | CC(C)C1=NC(Cl)=CC(Cl)=N1 |

| InChI Key | GZRKQOQFSXBYTB-UHFFFAOYSA-N |

Physical Properties

| Property | Value | Source |

| Appearance | Solid | |

| Solubility | Soluble in common organic solvents like DMF, DMSO, THF. | Inferred from typical reactivity |

| Storage | Store in a cool, dry place under an inert atmosphere. | General recommendation for chlorinated heterocycles |

Core Chemical Properties & Reactivity Profile

The reactivity of 4,6-Dichloro-2-(propan-2-yl)pyrimidine is dominated by the electronic nature of the pyrimidine ring and the presence of two highly reactive chlorine substituents.

Electronic Nature of the Pyrimidine Ring

The pyrimidine ring is an inherently electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms at positions 1 and 3.[3] This electron deficiency is the primary driver for its characteristic reactivity, making the carbon atoms of the ring electrophilic. The inductive electron-withdrawing effect of the two chlorine atoms at the C4 and C6 positions further enhances this electrophilicity, making these sites exceptionally susceptible to nucleophilic attack.[3]

Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of 4,6-Dichloro-2-(propan-2-yl)pyrimidine chemistry is the Nucleophilic Aromatic Substitution (SNAr) reaction. This is the predominant mechanism for the functionalization of the pyrimidine core.[3]

Causality and Mechanism

The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism:[4]

-

Nucleophilic Attack: A nucleophile adds to one of the electron-deficient carbon atoms bearing a chlorine atom (C4 or C6). This is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged anionic intermediate known as a Meisenheimer complex.[3][4]

-

Chloride Elimination: The aromaticity of the pyrimidine ring is restored through the rapid elimination of a chloride ion, a good leaving group, to yield the final substituted product.[3]

The high reactivity of the C4 and C6 positions is a direct consequence of the ability of the pyrimidine ring's nitrogen atoms to stabilize the negative charge of the Meisenheimer intermediate through resonance.

Caption: General mechanism of SNAr on the dichloropyrimidine core.

Regioselectivity

In the starting molecule, the C4 and C6 positions are chemically equivalent. Therefore, the initial monosubstitution can occur at either position without preference, leading to a single product. However, once the first substitution has occurred, the electronic nature of the ring is altered. The newly introduced substituent can either activate or deactivate the remaining chlorine atom towards a second substitution, and can influence the conditions required for disubstitution.

While many dichloropyrimidines favor substitution at the C4 position over the C2 position, this is not a concern for the symmetrical 4,6-dichloro isomer.[1][5] The primary consideration is achieving selective mono- versus di-substitution, which can typically be controlled by stoichiometry, reaction temperature, and the nature of the nucleophile.

Common Transformations

The activated chloro groups can be displaced by a wide variety of nucleophiles, making this scaffold a versatile starting point for library synthesis.

-

Amination: Reactions with primary and secondary amines are very common, often proceeding under mild conditions with a base (e.g., K₂CO₃, DIPEA) in a polar aprotic solvent like DMF or DMSO.[3][6]

-

Alkoxylation/Aryloxylation: Alkoxides and phenoxides readily displace the chlorine atoms.

-

Thiolation: Thiolates are also effective nucleophiles for this transformation.[1]

Synthesis and Manufacturing Insights

The synthesis of 4,6-dichloropyrimidines generally involves the chlorination of the corresponding dihydroxypyrimidine precursors. A common and industrially scalable method utilizes chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[7][8]

A plausible synthetic route to 4,6-Dichloro-2-(propan-2-yl)pyrimidine would start from 2-isopropyl-4,6-dihydroxypyrimidine.

Caption: General synthetic approach via chlorination.

This type of reaction is well-documented for analogous structures, such as the synthesis of 4,6-dichloro-2-methylpyrimidine from 4,6-dihydroxy-2-methylpyrimidine.[7] The process typically involves heating the dihydroxy precursor with the chlorinating agent, followed by careful quenching and purification.

Applications in Drug Discovery

The 4,6-dichloropyrimidine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, especially cancer.[2][9]

The pyrimidine core can act as a hinge-binder, mimicking the adenine ring of ATP to anchor the inhibitor in the enzyme's active site.[10] The chlorine atoms at the C4 and C6 positions serve as versatile synthetic handles. They allow for the strategic introduction of various substituents that can be tailored to interact with specific amino acid residues within the kinase active site, thereby conferring potency and selectivity. This "decoration" of the pyrimidine core is a cornerstone of structure-activity relationship (SAR) studies, enabling the optimization of lead compounds into clinical candidates.[11]

Exemplary Experimental Protocol: Mono-amination

To illustrate the practical application of its chemical properties, a detailed, self-validating protocol for a selective mono-amination reaction is provided.

Objective: To synthesize 4-amino-6-chloro-2-(propan-2-yl)pyrimidine via a controlled SNAr reaction.

Materials and Reagents

| Reagent | M.W. | Amount | Moles |

| 4,6-Dichloro-2-(propan-2-yl)pyrimidine | 191.06 | 1.91 g | 10.0 mmol |

| Aniline | 93.13 | 0.93 g | 10.0 mmol |

| 2,6-Lutidine | 107.15 | 1.29 g | 12.0 mmol |

| Dimethyl sulfoxide (DMSO) | - | 20 mL | - |

Step-by-Step Methodology

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-Dichloro-2-(propan-2-yl)pyrimidine (1.91 g, 10.0 mmol).

-

Solvent and Reagent Addition: Add anhydrous DMSO (20 mL) to dissolve the starting material. Follow with the addition of aniline (0.93 g, 10.0 mmol) and 2,6-lutidine (1.29 g, 12.0 mmol). The use of a mild, non-nucleophilic base like 2,6-lutidine is crucial to scavenge the HCl generated during the reaction without competing with the primary nucleophile.[6]

-

Reaction Execution: Heat the reaction mixture to 80 °C and stir. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-8 hours.

-

Self-Validating Checkpoint: The consumption of the starting material and the appearance of a new, more polar spot on the TLC plate indicates the reaction is proceeding. Using a 1:1 stoichiometry of the nucleophile is a key control point for favoring mono-substitution.

-

-

Workup: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-water (100 mL) with stirring. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

-

Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization Insights

Structural confirmation of the products derived from 4,6-Dichloro-2-(propan-2-yl)pyrimidine is achieved using standard spectroscopic methods.[12]

-

¹H NMR: The spectrum of the parent compound would be expected to show a singlet for the proton at C5 and signals corresponding to the isopropyl group (a septet and a doublet). Upon substitution, the chemical shift of the C5 proton will be altered, and new signals for the incoming nucleophile will appear.

-

¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the pyrimidine ring. The C4 and C6 carbons will be observed at a characteristic downfield shift. After substitution, one of these signals will shift significantly, confirming the reaction.

-

Mass Spectrometry (MS): The molecular ion peak (M+) will confirm the molecular weight of the compound. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature. For the starting material, an M, M+2, M+4 pattern will be observed. After mono-substitution, this will change to an M, M+2 pattern, providing clear evidence of the substitution.

Conclusion

4,6-Dichloro-2-(propan-2-yl)pyrimidine is a highly valuable and reactive intermediate in modern organic synthesis. Its chemical properties are defined by an electron-deficient pyrimidine core that is activated for nucleophilic aromatic substitution at the C4 and C6 positions. A thorough understanding of the SNAr mechanism and the factors controlling reactivity allows chemists to strategically and selectively functionalize this scaffold. This versatility has cemented its role as a cornerstone in the construction of diverse molecular libraries, particularly in the pursuit of novel kinase inhibitors for therapeutic applications.

References

-

K. V. Sashidhara, M. Kumar, A. Kumar, et al. (2015). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. [Link]

- J. D. H. T. G. S. a. D. L. W. Michael E. Scott (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. No source provided.

-

Atom Pharma (n.d.). 4,6-DICHLORO-5-NITRO-2-PROPYLTHIOPYRIMIDINE. Atom Pharma. [Link]

-

PubChem (n.d.). 4,6-Dichloropyrimidine. PubChem. [Link]

-

Pharmaffiliates (n.d.). 4,6-Dichloro-1-isopropylpyrimidin-2(1H)-one. Pharmaffiliates. [Link]

- Google Patents (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.

-

ACS Publications (2018). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. ACS Publications. [Link]

-

Chemistry Stack Exchange (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

- S. G. Vanin, A. A. et al. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. NIH.

-

Patsnap (n.d.). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Patsnap. [Link]

-

Journal of Medicinal Chemistry (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]

- W. L. Ling (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics. No source provided.

-

Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

MDPI (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI. [Link]

-

MDPI (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

-

PubMed (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed. [Link]

- Google Patents (n.d.). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.

-

RSC Publishing (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

Sources

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 8. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4,6-Dichloro-2-(propan-2-yl)pyrimidine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-2-(propan-2-yl)pyrimidine, also known as 4,6-dichloro-2-isopropylpyrimidine, is a halogenated pyrimidine derivative that has emerged as a critical building block in the synthesis of complex bioactive molecules. Its unique structural features, particularly the presence of two reactive chlorine atoms and a sterically influential isopropyl group, make it a versatile intermediate in the development of targeted therapeutics, most notably in the realm of kinase inhibitors for oncology. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering valuable insights for researchers in the field of medicinal chemistry and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4,6-Dichloro-2-(propan-2-yl)pyrimidine is fundamental to its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1193-21-1 | [1] |

| Molecular Formula | C₇H₈Cl₂N₂ | [2] |

| Molecular Weight | 191.06 g/mol | [2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 65-67 °C | [1] |

| Boiling Point | 176 °C | [1] |

| Solubility | Soluble in common organic solvents such as ethanol, ether, and chloroform; slightly soluble in water. |

Synthesis of 4,6-Dichloro-2-(propan-2-yl)pyrimidine

The synthesis of 4,6-dichloro-2-(propan-2-yl)pyrimidine typically starts from readily available precursors and involves a chlorination step. While a specific, detailed protocol for the 2-isopropyl derivative is not extensively published in peer-reviewed journals, a general and widely applicable method for the synthesis of 4,6-dichloropyrimidines involves the chlorination of the corresponding 4,6-dihydroxypyrimidine.

A representative synthetic approach is the reaction of 4,6-dihydroxy-2-isopropylpyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃). The dihydroxy precursor can be synthesized through the condensation of an appropriate amidine with a malonic ester derivative.

Experimental Protocol: Synthesis of 4,6-Dichloro-2-methylpyrimidine (as an illustrative example)

Since a detailed public-domain protocol for the 2-isopropyl analog is scarce, the following procedure for the closely related 2-methyl analog provides a strong foundational methodology that can be adapted.[3]

Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

-

Under an ice bath, add sodium methoxide, dimethyl malonate, and acetamidine hydrochloride to methanol.

-

Remove the ice bath and allow the reaction to proceed at 18-25 °C for 3-5 hours.

-

Remove methanol by distillation under reduced pressure.

-

Dissolve the residue in water and adjust the pH to 1-2 with hydrochloric acid.

-

Stir the mixture at 0 °C for 3-5 hours to induce crystallization.

-

Collect the white solid by suction filtration, wash with water, and dry to obtain 4,6-dihydroxy-2-methylpyrimidine.

Step 2: Synthesis of 4,6-dichloro-2-methylpyrimidine

-

To the obtained 4,6-dihydroxy-2-methylpyrimidine, add N,N-diethylaniline and dichloroethane.

-

Heat the mixture to reflux.

-

Slowly add a solution of triphosgene in dichloroethane.

-

Continue the reflux for 6-8 hours.

-

After cooling, wash the reaction mixture, dry the organic layer, filter, and concentrate.

-

Recrystallize and decolorize the crude product to obtain solid 4,6-dichloro-2-methylpyrimidine.

Note on Adaptation for 2-Isopropyl Derivative: To synthesize the target compound, 4,6-dichloro-2-(propan-2-yl)pyrimidine, one would start with isobutyramidine hydrochloride in place of acetamidine hydrochloride in Step 1. The subsequent chlorination in Step 2 would then be performed on the resulting 4,6-dihydroxy-2-isopropylpyrimidine.

Diagram of a General Synthetic Pathway

Caption: General synthetic route to 4,6-Dichloro-2-(propan-2-yl)pyrimidine.

Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of 4,6-dichloro-2-(propan-2-yl)pyrimidine lies in the differential reactivity of its two chlorine atoms, which allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions.

Regioselectivity of Nucleophilic Aromatic Substitution

In general, for 2,4-dichloropyrimidines, the chlorine atom at the C4 position is more susceptible to nucleophilic attack than the chlorine at the C2 position.[4] This preference is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C4 position, rendering it more electrophilic.[4] However, this inherent selectivity can be modulated by several factors:

-

Substituents on the Pyrimidine Ring: Electron-donating groups at the C6 position can reverse the selectivity, favoring substitution at the C2 position. Conversely, electron-withdrawing groups at the C5 position tend to enhance the preference for C4 substitution.[5]

-

Nature of the Nucleophile: While many nucleophiles preferentially attack the C4 position, certain nucleophiles may exhibit different selectivity profiles.[]

-

Reaction Conditions: Temperature, solvent, and the choice of base can all influence the regiochemical outcome of the reaction.

This tunable reactivity is a powerful tool for medicinal chemists, enabling the strategic and controlled introduction of various functionalities to build molecular complexity.

Diagram of SNAr Reactivity

Caption: Sequential nucleophilic substitution on the dichloropyrimidine core.

Role as a Precursor for Kinase Inhibitors

A significant application of 4,6-dichloro-2-(propan-2-yl)pyrimidine is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7] Dichloropyrimidine scaffolds are frequently employed in the design of ATP-competitive kinase inhibitors, where the pyrimidine core mimics the adenine ring of ATP.

The sequential substitution of the two chlorine atoms allows for the introduction of a "hinge-binding" moiety and a "selectivity pocket" binding group, which are crucial for achieving high potency and selectivity for the target kinase. For instance, this scaffold has been utilized in the development of inhibitors for various kinases, including but not limited to:

-

Cyclin-Dependent Kinases (CDKs): CDK4/6 inhibitors are an important class of drugs for the treatment of certain types of breast cancer.[8]

-

Receptor Tyrosine Kinases (RTKs): This broad family includes targets like VEGFR, PDGFR, and FGFR, which are often implicated in tumor angiogenesis and proliferation.[9]

-

Spleen Tyrosine Kinase (Syk): Syk inhibitors are being investigated for the treatment of various inflammatory and autoimmune diseases, as well as certain cancers.

Safety and Handling

General Hazards of Dichloropyrimidines:

-

Corrosive: Causes severe skin burns and eye damage.

-

Irritant: May cause respiratory irritation.

-

Harmful: Harmful if swallowed, in contact with skin, or if inhaled.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area.[2]

-

Handling: Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[2]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[2]

First Aid Measures:

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.[2]

-

Skin Contact: Wash with plenty of soap and water.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure or if you feel unwell, seek immediate medical attention.

Conclusion

4,6-Dichloro-2-(propan-2-yl)pyrimidine is a valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its well-defined reactivity, particularly the potential for regioselective nucleophilic aromatic substitution, provides a robust platform for the construction of diverse chemical libraries. Its established role in the development of kinase inhibitors underscores its importance in modern drug discovery. A thorough understanding of its synthesis, reactivity, and safe handling is essential for any researcher aiming to leverage this powerful building block in the quest for novel therapeutics.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- PubChem. (n.d.). 4,6-Dichloropyrimidine. National Center for Biotechnology Information.

- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

- Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.

- Google Patents. (n.d.). US20040054181A1 - Synthesis of chlorinated pyrimidines.

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.).

- Google Patents. (n.d.). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.

- 104850 - 4,6-Dichloropyrimidine - Safety Data Sheet. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. (n.d.). Carl ROTH.

- PubChem. (n.d.). RIPK2 inhibitor 8. National Center for Biotechnology Information.

- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (n.d.). Organic Letters.

- 4,6-Dichloro-2-methylpyrimidine synthesis. (n.d.). ChemicalBook.

- 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine Safety Data Sheets. (n.d.). Echemi.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (n.d.).

- FDA-approved small molecule kinase inhibitors-Part 3. (2023). BOC Sciences.

- Kinase Inhibitor Programs related to Immuno-oncology. (n.d.). Signalchem Life Science.

- Discovery of Potent and Selective CDK4/6 Inhibitors for the Treatment of Chemotherapy-Induced Myelosuppression. (2025). PubMed.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.

- 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. (n.d.). Srini Chem.

- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).

- Multi kinase inhibitors. (n.d.). Otava Chemicals.

- Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center. (n.d.). Benchchem.

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing.

- 4,6-Dichloropyrimidine. (n.d.). ChemicalBook.

Sources

- 1. fishersci.com [fishersci.com]

- 2. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]

- 5. Discovery of Potent and Selective CDK4/6 Inhibitors for the Treatment of Chemotherapy-Induced Myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 8. Multi kinase inhibitors [otavachemicals.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

¹H and ¹³C NMR spectral data of 4,6-Dichloro-2-(propan-2-yl)pyrimidine.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4,6-Dichloro-2-(propan-2-yl)pyrimidine

Introduction: The Role of NMR in Elucidating Pyrimidine Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry and drug discovery. For researchers engaged in the synthesis and development of novel therapeutics, NMR provides unparalleled insights into molecular structure, connectivity, and conformation in solution. Pyrimidine scaffolds are of particular interest as they form the core of numerous biologically active compounds. The precise characterization of substituted pyrimidines, such as 4,6-dichloro-2-(propan-2-yl)pyrimidine, is a critical step in confirming synthetic outcomes and understanding structure-activity relationships.

This guide offers a detailed examination of the expected ¹H and ¹³C NMR spectral data for 4,6-dichloro-2-(propan-2-yl)pyrimidine. We will dissect the anticipated chemical shifts, multiplicities, and coupling constants, grounding our analysis in the fundamental principles of NMR theory. Furthermore, this document provides a robust, field-proven protocol for sample preparation and data acquisition, ensuring researchers can reliably obtain high-quality spectra.

Molecular Structure and Symmetry Considerations

To interpret the NMR spectra of 4,6-dichloro-2-(propan-2-yl)pyrimidine, we must first analyze its molecular structure and inherent symmetry. The molecule consists of a pyrimidine ring substituted at the C2, C4, and C6 positions.

Figure 1: Structure of 4,6-dichloro-2-(propan-2-yl)pyrimidine with atom numbering.

Based on this structure, we can predict the number of unique signals:

-

¹H NMR: Due to the free rotation of the isopropyl group, the two methyl (CH₃) groups are chemically equivalent. Therefore, we anticipate three distinct proton signals: one for the pyrimidine ring proton (H5), one for the isopropyl methine proton (CH), and one for the six equivalent isopropyl methyl protons (2 x CH₃).

-

¹³C NMR: The molecule possesses a plane of symmetry bisecting the C2-C5 axis. Consequently, C4 and C6 are chemically equivalent, as are the two methyl carbons of the isopropyl group. This results in five distinct carbon signals: C2, C4/C6, C5, the isopropyl CH, and the isopropyl CH₃ carbons.[1]

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

Causality of Chemical Shifts and Multiplicities:

-

Pyrimidine Proton (H5): This proton is attached to an sp²-hybridized carbon within an electron-deficient aromatic ring. The two adjacent chlorine atoms at C4 and C6 exert a strong electron-withdrawing inductive effect, which deshields H5, causing its signal to appear significantly downfield. Since there are no adjacent protons, this signal is expected to be a singlet. For the parent 4,6-dichloropyrimidine, this proton appears at approximately 7.46 ppm.[2] The electron-donating isopropyl group at C2 will slightly shield this proton, likely shifting it slightly upfield relative to the parent compound.

-

Isopropyl Methine Proton (CH): This proton is adjacent to the electron-withdrawing pyrimidine ring, which will shift it downfield compared to a simple alkane. It is coupled to the six protons of the two methyl groups. According to the n+1 rule, its signal will be split into a septet (6+1 = 7).

-

Isopropyl Methyl Protons (CH₃): These six protons are equivalent. Their signal will be shifted downfield from the typical alkane region due to the proximity of the pyrimidine ring. The signal will be split into a doublet by the single adjacent methine proton (1+1 = 2), with a coupling constant (³J) identical to that of the methine septet.

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H5 (pyrimidine) | 7.2 - 7.4 | Singlet (s) | - | 1H |

| CH (isopropyl) | 3.2 - 3.5 | Septet (sept) | ~7.0 | 1H |

| CH₃ (isopropyl) | 1.2 - 1.4 | Doublet (d) | ~7.0 | 6H |

| Note: Data are predicted based on analogous structures and NMR principles. Solvent: CDCl₃. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.[3][4]

Causality of Chemical Shifts:

-

C4 and C6: These carbons are directly bonded to highly electronegative chlorine atoms and nitrogen atoms within the ring. This dual electron-withdrawing effect strongly deshields them, causing their signal to appear far downfield. Due to symmetry, they produce a single signal.

-

C2: This carbon is bonded to two nitrogen atoms and the isopropyl group. It will also be significantly deshielded and appear at a high chemical shift, typically in the range of other pyrimidine carbons.

-

C5: This carbon is bonded to a hydrogen and two other carbons. It is the most shielded of the pyrimidine ring carbons and will appear at the most upfield position among the ring carbons.

-

Isopropyl Carbons (CH and CH₃): These sp³-hybridized carbons will appear in the aliphatic region of the spectrum. The methine (CH) carbon, being closer to the ring, will be more deshielded and appear further downfield than the methyl (CH₃) carbons.

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 170 - 175 |

| C4, C6 | 160 - 165 |

| C5 | 118 - 122 |

| CH (isopropyl) | 35 - 40 |

| CH₃ (isopropyl) | 20 - 25 |

| Note: Data are predicted based on typical chemical shift ranges for substituted pyrimidines and alkyl groups.[5][6] Solvent: CDCl₃. |

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is crucial for obtaining reproducible, high-quality NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of 4,6-dichloro-2-(propan-2-yl)pyrimidine directly into a clean, dry NMR tube.

-

Using a calibrated pipette, add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds due to its excellent solubilizing properties and relatively simple residual solvent signal.[7]

-

Ensure the solvent contains 0.03-0.05% v/v Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Secure the cap on the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is required.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set using the instrument's depth gauge.

-

Place the sample into the NMR magnet and allow it to equilibrate to the probe temperature (typically 298 K) for at least 5 minutes.[8]

-

Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃).

-

Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

For ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters on a 400 MHz spectrometer would be a 90° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 8 to 16 scans for a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters would include a 90° pulse angle, a spectral width of 220-240 ppm, a relaxation delay of 2 seconds, and an acquisition of 256 to 1024 scans, depending on the sample concentration.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

-

Figure 2: Standard workflow for NMR sample preparation and analysis.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, guided by the principles of chemical shifts and spin-spin coupling, provides an unambiguous structural confirmation of 4,6-dichloro-2-(propan-2-yl)pyrimidine. The predicted spectral data, summarized in this guide, serve as a reliable reference for researchers synthesizing this compound or related analogues. By following the detailed experimental protocol, scientists in drug development and medicinal chemistry can ensure the acquisition of high-fidelity data, which is foundational for advancing their research programs.

References

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Master Organic Chemistry. (2022). 13-C NMR – How Many Signals. [Link]

-

The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. [Link]

-

Clark, J. (2024). interpreting C-13 NMR spectra. Chemguide. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. epfl.ch [epfl.ch]

An In-depth Technical Guide to the Electrophilicity and Reactivity of Dichloropyrimidine Core Structures

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dichloropyrimidine scaffold is a cornerstone in modern medicinal chemistry, prized for its versatile reactivity and prevalence in a multitude of clinically significant molecules.[1][2][3] This guide provides an in-depth exploration of the electronic properties and electrophilic nature of the dichloropyrimidine core. We will dissect the fundamental principles governing its reactivity in nucleophilic aromatic substitution (SNAr) reactions, delve into the critical factors controlling regioselectivity, and present field-proven experimental protocols. By synthesizing mechanistic understanding with practical application, this document aims to equip researchers and drug development professionals with the expert knowledge required to effectively leverage this powerful heterocyclic motif in their synthetic campaigns.

The Electronic Landscape of the Dichloropyrimidine Core

The utility of the pyrimidine ring in drug design stems from its inherent electronic characteristics. As a 1,3-diazine, the pyrimidine ring is naturally electron-deficient due to the presence of two highly electronegative nitrogen atoms, which withdraw electron density from the carbon atoms of the ring.[4][5] This intrinsic π-deficiency is a critical feature, pre-activating the scaffold for reactions with nucleophiles.

This effect is dramatically amplified by the introduction of two chlorine atoms. The strong inductive electron-withdrawing effect (-I) of the chlorine substituents further depletes the electron density at the carbon positions to which they are attached (e.g., C2, C4, C6), rendering these sites highly electrophilic and exceptionally susceptible to nucleophilic attack.[5] This enhanced electrophilicity is the foundation of the dichloropyrimidine core's role as a versatile and reactive building block in organic synthesis.

The following diagram illustrates the logical flow from the core structure to its resulting chemical reactivity.

Caption: Logical relationship between structure and reactivity.

The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of functionalization for dichloropyrimidines is the Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike nucleophilic substitutions on aliphatic systems, the SNAr reaction on an aromatic ring does not proceed via SN1 or SN2 pathways. Instead, it follows a well-established two-step addition-elimination mechanism.[5][6]

Mechanism Causality:

-

Nucleophilic Attack: The reaction is initiated when a potent nucleophile (Nu⁻) attacks one of the electron-poor, chlorine-bearing carbon atoms of the pyrimidine ring. This is the rate-determining step. The choice of a strong nucleophile is critical because the aromatic ring, while activated, is still a relatively stable electrophile.[7]

-

Formation of the Meisenheimer Complex: This attack disrupts the ring's aromaticity, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][8] The stability of this intermediate is paramount; the negative charge is delocalized across the ring and, crucially, onto the electronegative nitrogen atoms, which is a key factor enabling the reaction.

-

Elimination and Re-aromatization: Aromaticity is a powerful driving force. The system rapidly restores its stable aromatic state by expelling the chloride ion, which is an excellent leaving group. This elimination step is fast and results in the final substituted pyrimidine product.

The mechanism is visualized below:

Caption: The two-step Addition-Elimination SNAr mechanism.

Decoding Regioselectivity: The C4 vs. C2 Position

In asymmetrically substituted dichloropyrimidines, such as the common 2,4-dichloropyrimidine isomer, the two chlorine atoms are not electronically equivalent. This leads to a crucial question of regioselectivity: which chlorine is displaced first?

For most SNAr and palladium-catalyzed cross-coupling reactions on unsubstituted 2,4-dichloropyrimidine, the reactivity follows a distinct and predictable order: C4 > C2 .[1][4] Nucleophilic attack preferentially occurs at the C4 position.[1][9]

Causality Behind C4 Selectivity:

-

Frontier Molecular Orbital (FMO) Theory: Computational analysis shows that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine has a larger coefficient at the C4 position compared to the C2 position.[9] Since the nucleophile's HOMO interacts with the electrophile's LUMO, this larger coefficient indicates that C4 is the more electrophilic and kinetically favored site for attack.[9]

-

Intermediate Stability: Attack at the C4 position allows the negative charge in the Meisenheimer intermediate to be delocalized in a para-quinoid-like resonance structure involving N1. Attack at C2 results in a less stable ortho-quinoid-like structure.[4] The greater stability of the intermediate formed via C4 attack lowers the activation energy for that pathway.

-

Steric and Electrostatic Effects: The C2 position is flanked by two ring nitrogens. An incoming nucleophile may experience greater steric hindrance and/or electrostatic repulsion from the lone pairs of these nitrogen atoms, further favoring attack at the more accessible C4 position.[9]

Exceptions and Controlling Factors:

While C4 selectivity is the general rule, it is not absolute. A senior scientist understands that regioselectivity is highly sensitive and can be manipulated—a key insight for advanced synthetic design.[10][11][12]

-

Ring Substituents: The presence of other substituents can dramatically alter the electronic landscape. A potent electron-donating group (EDG) at the C6 position, for example, can reverse the conventional selectivity, making the C2 position more reactive.[11][12][13]

-

Nucleophile Identity: The nature of the nucleophile can influence the reaction site. In certain substituted pyrimidines, "hard" nucleophiles like alkoxides may favor one position, while "soft" nucleophiles like amines may favor another.[10][14]

-

Catalyst Control: Recent advances have shown that catalyst choice in cross-coupling reactions can override the inherent substrate bias, enabling selective functionalization at the C2 position.[1]

The following table summarizes the general regioselectivity for common dichloropyrimidine isomers.

| Dichloropyrimidine Isomer | General Order of Reactivity (SNAr) | Key Considerations |

| 2,4-Dichloropyrimidine | C4 > C2 | This is the most common and well-established trend.[1][4] |

| 4,6-Dichloropyrimidine | C4 and C6 are equivalent | Mono-substitution occurs at either position without preference.[5] |

| 2,5-Dichloropyrimidine | C2 > C5 | The C5 position is significantly less activated towards SNAr.[4] |

Field-Proven Experimental Protocol: SNAr Amination

This section provides a detailed, self-validating workflow for a typical SNAr reaction, a foundational technique for any researcher working with these cores.

Objective: To perform a selective mono-amination of 4,6-dichloropyrimidine with a primary or secondary amine.

Causality of Reagent Choices:

-

Solvent (DMF/DMAc/NMP): A polar aprotic solvent is chosen to dissolve the reactants and stabilize the charged Meisenheimer intermediate without interfering with the nucleophile.

-

Base (K₂CO₃ or DIPEA): A base is required to neutralize the HCl generated during the reaction, driving it to completion. N,N-Diisopropylethylamine (DIPEA) is a sterically hindered, non-nucleophilic base, making it an excellent choice as it will not compete with the amine nucleophile in attacking the pyrimidine core.[15][16][17]

-

Temperature: Heating is often necessary to overcome the activation energy of the initial nucleophilic attack. The specific temperature depends on the nucleophilicity of the amine and the reactivity of the pyrimidine substrate.

Step-by-Step Methodology

-

Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under a nitrogen or argon atmosphere), add 4,6-dichloropyrimidine (1.0 eq.).

-

Reagent Addition: Add the amine nucleophile (1.0 - 1.1 eq.) and the base (e.g., K₂CO₃, 2.5 eq. or DIPEA, 2.0 eq.). Add the polar aprotic solvent (e.g., DMF) to achieve a concentration of approximately 0.1-0.5 M.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-140 °C).[5]

-

Self-Validating Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. A typical TLC system would be ethyl acetate/hexanes. The disappearance of the starting dichloropyrimidine spot and the appearance of a new, more polar product spot indicates progress. The reaction is complete when the limiting reagent is fully consumed.

-

Workup: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water. The purpose of this is to dissolve the inorganic salts (like K₂CO₃ and the hydrochloride salt of the base) and the polar solvent (DMF).

-

Extraction: Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to isolate the product.

-

Purification: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Characterization: Purify the crude residue by flash column chromatography on silica gel to obtain the pure mono-aminated product. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

The following diagram outlines this experimental workflow.

Caption: A standard workflow for SNAr amination reactions.

Applications in Drug Discovery and Development

The dichloropyrimidine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs, particularly in the area of oncology.[1][18] Its reactivity is not a liability but a strategic asset, allowing for the controlled and sequential introduction of different functionalities to build molecular complexity and fine-tune pharmacological properties.

-

Kinase Inhibitors: Many kinase inhibitors utilize a 2,4-disubstituted pyrimidine core to mimic the adenine hinge-binding motif of ATP. The synthesis of these molecules, such as the lung cancer drug Brigatinib , often relies on the predictable C4 > C2 reactivity of a 2,4-dichloropyrimidine precursor to install different amine fragments in a stepwise manner.[1]

-

Diversity-Oriented Synthesis: The ability to leverage regioselectivity allows for the efficient creation of large compound libraries for structure-activity relationship (SAR) studies. By starting with a common dichloropyrimidine intermediate, chemists can rapidly generate analogues by varying the nucleophiles used in sequential SNAr reactions, accelerating the discovery of lead compounds.[1]

-

Covalent Inhibitors: The electrophilic nature of the pyrimidine ring can be harnessed to design covalent inhibitors, where a nucleophilic residue (e.g., cysteine) in a target protein attacks the pyrimidine core, forming an irreversible bond.

Conclusion

The dichloropyrimidine core is a powerful and versatile electrophile whose reactivity is governed by a predictable yet tunable set of electronic and steric principles. A thorough understanding of the SNAr mechanism and the factors controlling regioselectivity is essential for any scientist aiming to exploit this scaffold. By mastering the concepts of intermediate stability, substituent effects, and rational protocol design, researchers can confidently employ dichloropyrimidines to construct complex molecular architectures and accelerate the development of next-generation therapeutics.

References

-

Sun, D., & Li, Z. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

-

Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Schrödinger. Available at: [Link]

-

Neufeldt, S. R., & Jackson, O. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. Available at: [Link]

-

orthocresol. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]

-

Orozco-García, M. M., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. Available at: [Link]

-

Lu, Y., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger. Available at: [Link]

-

Lu, Y., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger. Available at: [Link]

-

Ammar, Y. A., et al. (2018). Recent Advances in Pyrimidine-Based Drugs. Bioorganic Chemistry. Available at: [Link]

-

Lu, Y., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Schrödinger. Available at: [Link]

-

ResearchGate. (2009). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. Available at: [Link]

-

Organic Chemistry Tutor. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube. Available at: [Link]

-

Chem Help ASAP. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

-

Zhang, B., et al. (2018). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. Organic Process Research & Development. Available at: [Link]

-

Chem Help ASAP. (2020). SNAr Reactions of pi-deficient aromatic rings. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). N,N-Diisopropylethylamine. Wikipedia. Available at: [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Kumar, P., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews. Available at: [Link]

-

Ferrara, M., et al. (2020). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. RSC Medicinal Chemistry. Available at: [Link]

-

Szalóki, G., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules. Available at: [Link]

Sources

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 11. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. wuxibiology.com [wuxibiology.com]

- 13. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 14. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 15. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]

- 16. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 17. N,N-Diisopropylethylamine (DIPEA) | High-Purity Reagent [benchchem.com]

- 18. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Pyrimidine Derivatives

Executive Summary

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a vast array of biologically active compounds, including nucleic acids and numerous approved drugs.[1][2][3] The inherent versatility of the pyrimidine ring allows for extensive chemical modification, generating large libraries of novel derivatives with the potential to address a wide range of therapeutic needs. However, the journey from a synthesized compound to a viable drug candidate is contingent upon a rigorous and logically structured biological screening cascade.

This technical guide provides an in-depth framework for researchers, scientists, and drug development professionals to effectively screen novel pyrimidine derivatives. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental choices, establishing a self-validating system for hit identification and characterization. We will explore the primary screening funnels and key mechanistic assays for three of the most therapeutically relevant areas for pyrimidine derivatives: oncology, infectious diseases, and inflammation.

Part 1: The Anticancer Screening Cascade

The dysregulation of cellular signaling, particularly through protein kinases, is a hallmark of cancer. Pyrimidine derivatives have proven to be exceptionally effective as kinase inhibitors, making anticancer activity a primary focus of screening efforts.[4][5][6][7] The objective is not merely to identify cytotoxic compounds, but to find those that exhibit selective lethality towards cancer cells while sparing normal, healthy cells, and to understand their mechanism of action.

Initial Phase: Cytotoxicity and Viability Profiling

The first step in the cascade is to assess the broad cytotoxic potential of the synthesized derivatives across a panel of relevant cancer cell lines and a non-tumorigenic control line. This provides a foundational dataset on potency and selectivity.

Core Experiment: The MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9] In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[9]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) and non-cancerous control cells (e.g., HaCaT keratinocytes) in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[8][10]

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a specified exposure time, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for an additional 2-4 hours. During this time, a purple precipitate should become visible in the wells containing viable cells.[8][10]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[10] Mix gently by pipetting or shaking.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound on each cell line.

Data Presentation: Cytotoxicity Profile

Summarizing the IC₅₀ values in a structured table is crucial for comparative analysis and identifying promising candidates.

| Compound ID | Cancer Cell Line A (A549) IC₅₀ (µM) | Cancer Cell Line B (MCF-7) IC₅₀ (µM) | Non-Cancerous Cell Line (HaCaT) IC₅₀ (µM) | Selectivity Index (SI)* |

| PYR-001 | 5.2 | 7.8 | >100 | >19.2 |

| PYR-002 | 85.1 | 92.4 | >100 | ~1.2 |

| Doxorubicin | 0.8 | 1.1 | 3.4 | 4.25 |

*Selectivity Index (SI) is often calculated as IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI value is desirable.

Anticancer Screening Workflow

The initial cytotoxicity screen is the gateway to more in-depth mechanistic studies for the most potent and selective compounds.

Caption: Workflow for anticancer screening of pyrimidine derivatives.

Mechanistic Insight: Targeting Cancer Signaling

Many pyrimidine-based anticancer agents function by inhibiting protein kinases, which are crucial nodes in signaling pathways that control cell growth, proliferation, and survival.[4] Identifying the specific kinase or pathway inhibited by a lead compound is a critical step in its development.

Caption: Workflow for antimicrobial screening of pyrimidine derivatives.

Mechanistic Insight: Targeting Bacterial Cell Wall Synthesis

A common and effective target for antibiotics is the bacterial cell wall, specifically the synthesis of peptidoglycan, which is essential for bacterial integrity and survival. [11][12]This pathway is absent in humans, making it an excellent selective target.

Caption: Inhibition of the bacterial peptidoglycan synthesis pathway.

Part 3: The Anti-inflammatory Screening Cascade

Chronic inflammation underlies a multitude of human diseases. Pyrimidine derivatives have been shown to possess potent anti-inflammatory properties, often through the inhibition of key enzymes in inflammatory pathways like cyclooxygenases (COX). [1][13][14][15]

Initial Phase: Enzyme Inhibition and Cellular Activity

Screening for anti-inflammatory activity typically involves a dual approach: direct enzyme inhibition assays and cell-based models of inflammation.

Core Experiment 1: COX-1/COX-2 Inhibition Assay

The cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of pro-inflammatory prostaglandins. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is inducible at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a key goal for developing safer anti-inflammatory drugs. [13][14] Conceptual Protocol: COX Inhibition Assay

-

Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

-

Assay Setup: In a 96-well plate, combine the enzyme, a heme cofactor, and various concentrations of the test pyrimidine derivative in a suitable buffer.

-

Initiation: Initiate the reaction by adding arachidonic acid (the substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), which is oxidized during the peroxidase activity of COX. [13][15][16]4. Measurement: Monitor the rate of development of the colored product using a spectrophotometer.

-

Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2.

Core Experiment 2: Cellular Anti-inflammatory Assay

Using immune cells like monocytes or macrophages, one can measure the ability of a compound to suppress the production of inflammatory mediators.

Conceptual Protocol: LPS-Stimulated Monocyte Assay

-

Cell Culture: Culture monocytic cells (e.g., THP-1) and treat with test compounds for 1 hour.

-

Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS), a component of bacterial cell walls.

-

Incubation: Incubate for 24 hours.

-

Mediator Measurement: Collect the cell supernatant and measure the concentration of a key inflammatory mediator, such as nitric oxide (NO) using the Griess reagent, or pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

-

Analysis: Determine the IC₅₀ value for the inhibition of the inflammatory mediator.

Data Presentation: Anti-inflammatory and Selectivity Profile

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI)* | LPS-induced NO Inhibition IC₅₀ (µM) |

| PYR-005 | 98 | 0.45 | 217.8 | 1.2 |

| PYR-006 | 5.1 | 4.8 | 1.06 | 25.6 |

| Celecoxib | 25 | 0.05 | 500 | 0.1 |

*COX-2 Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher value indicates greater selectivity for COX-2.

Mechanistic Insight: Targeting the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. [17]It controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and COX-2. [18]Its central role makes it a key target for anti-inflammatory drugs.

Caption: Inhibition of the pro-inflammatory NF-κB signaling pathway.

Part 4: The Role of In Silico Screening & ADME-Tox

Before embarking on costly and time-consuming wet-lab screening, computational methods can provide invaluable guidance.

-

Virtual Screening: Techniques like molecular docking can predict the binding affinity of pyrimidine derivatives to a known protein target (e.g., a specific kinase), helping to prioritize which compounds to synthesize and test. [19][20][21]* ADME-Tox Prediction: In silico models can forecast a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties. [22]This early assessment of "drug-likeness" helps to eliminate compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity.

Conclusion

The biological screening of novel pyrimidine derivatives is a systematic, multi-tiered process that requires a deep understanding of the underlying biology and the appropriate application of validated assays. A successful screening campaign does not stop at identifying "active" compounds but progresses logically to assess selectivity, determine the mechanism of action, and predict the potential for in vivo success. By integrating the in vitro, cellular, and in silico approaches outlined in this guide, researchers can efficiently navigate the complex path from a novel chemical entity to a promising therapeutic lead, unlocking the full potential of the versatile pyrimidine scaffold.

References

-

Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). MDPI. [Link]

-

Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. (n.d.). MDPI. [Link]

-

High-throughput virtual screening of phenylpyrimidine derivatives as selective JAK3 antagonists using computational methods. (2023). PubMed. [Link]

-

Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. (2018). PubMed Central (PMC). [Link]

-

The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets. (2016). PubMed Central (PMC). [Link]

-

NF-κB signaling in inflammation. (n.d.). PubMed. [Link]

-

Introducing novel screening method for natural anticancer compounds through in silico investigation of cancer cell targets. (n.d.). Health Biotechnology and Biopharma (HBB). [Link]

-

Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). PubMed Central (PMC). [Link]

-

An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central (PMC). [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. [Link]

-

On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (n.d.). Frontiers. [Link]

-

Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). Future Medicinal Chemistry. [Link]

-

Synthesis and antimicrobial activity of some novel 1,2-dihydro-t[1][22][23]riazolo[1,5- a ]pyrimidines bearing amino acid moiety. (2021). RSC Advances. [Link]

-

NF-κB. (n.d.). Wikipedia. [Link]

-

The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study. (n.d.). PubMed Central (PMC). [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). PubMed. [Link]

-

Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. (2023). ACS Publications. [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]

-

High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]

-

NF-κB: At the Borders of Autoimmunity and Inflammation. (n.d.). Frontiers. [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (n.d.). MDPI. [Link]

-

Synthesis of new pyrimidine derivatives and study their antibacterial activity: Computational and in vitro assessment. (2022). ResearchGate. [Link]

-

Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (n.d.). MDPI. [Link]

-

Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (2022). Taylor & Francis Online. [Link]

-

(PDF) Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). ResearchGate. [Link]

-

Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). BMC Chemistry. [Link]

-

Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. (n.d.). Frontiers. [Link]

-

(PDF) New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ResearchGate. [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. [Link]

-

Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. [Link]

-

2.3: The Peptidoglycan Cell Wall. (2023). Biology LibreTexts. [Link]

-

(PDF) Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. (2012). ResearchGate. [Link]

-

Cytoplasmic steps of peptidoglycan biosynthesis. (n.d.). FEMS Microbiology Reviews. [Link]

-

SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. (2023). International Journal of Creative Research Thoughts (IJCRT). [Link]

-

High-throughput Screening for Broad-spectrum Chemical Inhibitors of RNA Viruses. (2014). Journal of Visualized Experiments. [Link]

-

High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (2020). ResearchGate. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2023). CLYTE Technologies. [Link]

-

The Nuclear Factor NF-κB Pathway in Inflammation. (n.d.). PubMed Central (PMC). [Link]

-

Bacterial cell wall peptidoglycan synthesis. (n.d.). ResearchGate. [Link]

-

Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (2023). ACS Omega. [Link]

-

Video: Peptidoglycan Synthesis. (n.d.). JoVE. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. wjarr.com [wjarr.com]

- 3. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. atcc.org [atcc.org]

- 9. clyte.tech [clyte.tech]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. High-throughput virtual screening of phenylpyrimidine derivatives as selective JAK3 antagonists using computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Introducing novel screening method for natural anticancer compounds through in silico investigation of cancer cell targets [healthbiotechpharm.org]

- 21. The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Recent advances in screening of enzymes inhibitors based on capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic Use of 4,6-Dichloro-2-(propan-2-yl)pyrimidine in Suzuki-Miyaura Cross-Coupling

Introduction: The Strategic Value of Dichloropyrimidines in Synthesis

Substituted pyrimidine scaffolds are foundational motifs in a vast array of biologically active molecules and advanced materials.[1] Their prevalence in blockbuster drugs such as Imatinib and Rosuvastatin underscores their importance in medicinal chemistry.[1][2] Among the various precursors for pyrimidine diversification, 4,6-dichloro-2-(propan-2-yl)pyrimidine stands out as a particularly versatile and cost-effective building block. Its two distinct chlorine atoms offer a platform for sequential, site-selective functionalization, enabling the rapid construction of molecular complexity from a single, common intermediate.[3]

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its power in forming carbon-carbon bonds with high functional group tolerance and generally mild conditions.[4] Applying this reaction to dichloropyrimidines, however, introduces a critical challenge: controlling regioselectivity. The inherent electronic differences between the C4 and C6 positions dictate their reactivity, a factor that can be expertly manipulated to achieve either mono- or diarylation.

This guide provides an in-depth exploration of the mechanistic principles and practical protocols for leveraging 4,6-dichloro-2-(propan-2-yl)pyrimidine in Suzuki-Miyaura coupling reactions. We will dissect the causality behind experimental choices, offer validated, step-by-step procedures, and address common challenges to ensure reproducible and high-yielding outcomes for researchers in drug discovery and materials science.

Mechanistic Rationale: Controlling Site-Selectivity